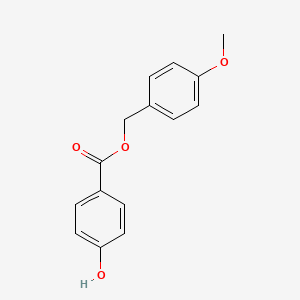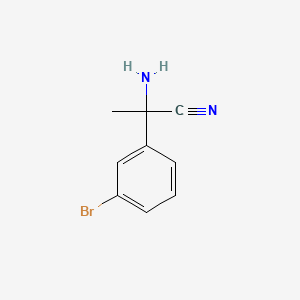
5-AMINO-2-CHLOROBENZENE-1-SULFONYL FLUORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-chlorobenzene-1-sulfonyl fluoride: is an organic compound with the molecular formula C₆H₅ClFNO₂S. It is a sulfonyl fluoride derivative, which is known for its stability and reactivity. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-chlorobenzene-1-sulfonyl fluoride typically involves the reaction of 5-amino-2-chlorobenzenesulfonyl chloride with a fluoride source. One common method is the chlorine-fluorine exchange reaction using potassium fluoride (KF) or potassium bifluoride (KHF₂) in an aqueous solution . Another method involves the use of phase transfer catalysts like 18-crown-6-ether in acetonitrile to facilitate the reaction .
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Amino-2-chlorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction can be used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation and Reduction Products: Oxidation can lead to the formation of sulfonic acids, while reduction can yield sulfonyl hydrides.
Applications De Recherche Scientifique
Chemistry: 5-Amino-2-chlorobenzene-1-sulfonyl fluoride is used as a building block in organic synthesis. It is particularly valuable in the synthesis of sulfonyl-containing compounds, which are important in various chemical transformations .
Biology and Medicine: In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. It can act as an inhibitor for certain enzymes, making it useful in drug discovery and development .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, surfactants, and other functional materials .
Mécanisme D'action
The mechanism of action of 5-amino-2-chlorobenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical and biological applications .
Molecular Targets and Pathways: In biological systems, the compound can target specific amino acid residues in proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity and affect protein function .
Comparaison Avec Des Composés Similaires
5-Amino-2-chlorobenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
2-Chlorobenzenesulfonyl fluoride: Lacks the amino group but has similar reactivity due to the sulfonyl fluoride group.
Uniqueness: 5-Amino-2-chlorobenzene-1-sulfonyl fluoride is unique due to the presence of both an amino group and a sulfonyl fluoride group. This combination imparts distinct reactivity and makes it a versatile compound in various chemical and biological applications .
Propriétés
Formule moléculaire |
C6H5ClFNO2S |
|---|---|
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
5-amino-2-chlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H5ClFNO2S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3H,9H2 |
Clé InChI |
RORVILHPWPCHBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)S(=O)(=O)F)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














